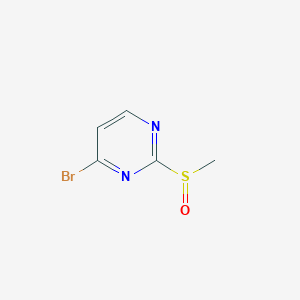
4-Bromo-2-(methylsulfinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(methylsulfinyl)pyrimidine: is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position and a methylsulfinyl group at the 2-position of the pyrimidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylsulfinyl)pyrimidine can be achieved through several methods. One common approach involves the bromination of 2-(methylthio)pyrimidine, followed by oxidation to introduce the methylsulfinyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. The choice of solvents, reagents, and catalysts is optimized to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions: 4-Bromo-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield 4-amino-2-(methylsulfinyl)pyrimidine.
Oxidation and Reduction Reactions: The methylsulfinyl group can be further oxidized to a sulfone or reduced to a sulfide. Oxidizing agents like hydrogen peroxide can convert the methylsulfinyl group to a methylsulfonyl group, while reducing agents like sodium borohydride can reduce it to a methylthio group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and an organoboron reagent .
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride
Coupling: Palladium catalyst, organoboron reagent
Major Products Formed:
- 4-Amino-2-(methylsulfinyl)pyrimidine
- 4-Bromo-2-(methylsulfonyl)pyrimidine
- 4-Bromo-2-(methylthio)pyrimidine
- Various aryl or alkyl-substituted pyrimidines through coupling reactions
科学的研究の応用
Chemistry: 4-Bromo-2-(methylsulfinyl)pyrimidine is used as a building block in organic synthesis
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceuticals. Pyrimidine derivatives are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of active ingredients.
作用機序
The mechanism of action of 4-Bromo-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The presence of the bromine and methylsulfinyl groups can influence the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
- 4-Bromo-2-(methylthio)pyrimidine
- 4-Bromo-2-(methylsulfonyl)pyrimidine
- 2-(Methylsulfinyl)pyrimidine
Comparison: 4-Bromo-2-(methylsulfinyl)pyrimidine is unique due to the presence of both a bromine atom and a methylsulfinyl group This combination imparts distinct reactivity and properties compared to similar compoundsSimilarly, 4-Bromo-2-(methylsulfonyl)pyrimidine has a fully oxidized sulfonyl group, leading to different reactivity patterns and uses .
特性
分子式 |
C5H5BrN2OS |
|---|---|
分子量 |
221.08 g/mol |
IUPAC名 |
4-bromo-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H5BrN2OS/c1-10(9)5-7-3-2-4(6)8-5/h2-3H,1H3 |
InChIキー |
CAXNBQAKQAKIHM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=NC=CC(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



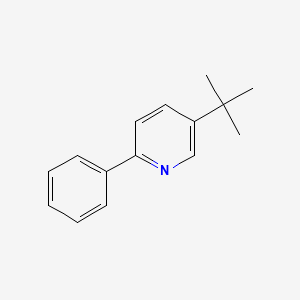
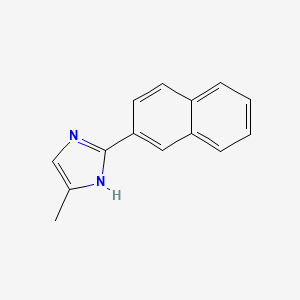
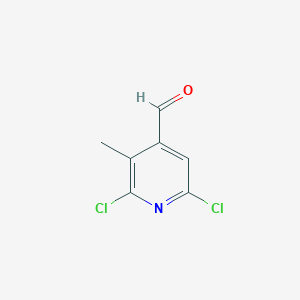
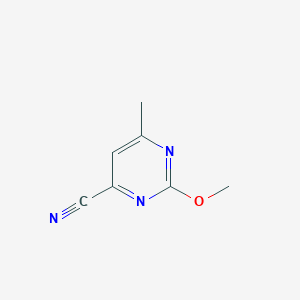

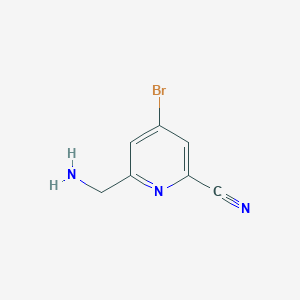
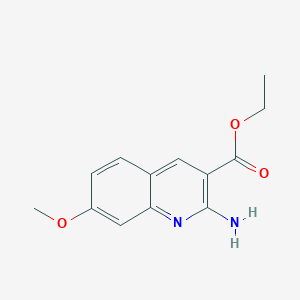
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13671292.png)
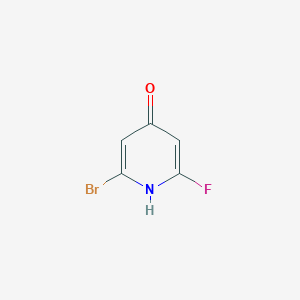
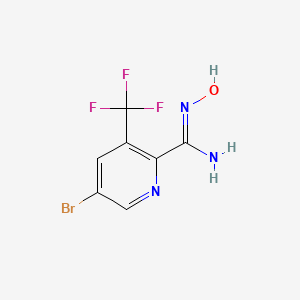
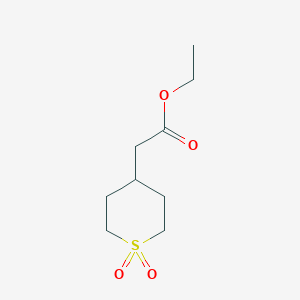
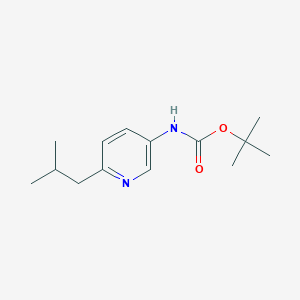
![N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13671324.png)
